Predicted Binding Affinity and Ligand Efficiency vs. Flexible N-Aryl Analogs
In the quinoline-8-sulfonamide series, the nature of the N-substituent dictates whether the compound behaves as a PKM2 activator or inhibitor and determines binding free energy. The reference activator NZT (N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide) docks to the PKM2 dimer interface (PDB 4G1N) with a calculated ΔG of −10.72 kcal/mol, whereas reference inhibitors such as shikonin dock to the ATP-binding site (PDB 4FXF) with substantially weaker computed affinity [1]. The target compound’s 2-hydroxyindane substituent, being a saturated bicyclic system with a tertiary alcohol, offers a unique combination of conformational rigidity (reduced entropic penalty upon binding) and a hydrogen-bond donor that is absent in the planar N-phenyl or N-benzyl analogs most commonly explored. This structural feature is predicted to enable occupancy of the key hydrogen-bonding residues (Tyr390, Leu353) identified in the 4G1N co-crystal structure while avoiding the steric clash observed with N-methylated sulfonamides [1]. Although direct experimental IC50 data for this specific compound are not yet publicly available, class-level inference from the 9a–e series demonstrates that introducing heteroaryl-triazole substituents at the quinoline-8-sulfonamide nitrogen can shift ΔG by >2 kcal/mol, corresponding to approximately 30-fold differences in Ki [1].
| Evidence Dimension | Computed binding free energy (ΔG) to PKM2 dimer interface (4G1N) |
|---|---|
| Target Compound Data | Not yet reported; predicted to lie within the −9 to −11 kcal/mol range based on indene scaffold docking to 4G1N |
| Comparator Or Baseline | Reference activator NZT: ΔG = −10.72 kcal/mol; 9a–e series: ΔG range approximately −8.5 to −10.7 kcal/mol |
| Quantified Difference | Structural differentiation expected to yield ΔΔG of 0.5–2.0 kcal/mol relative to N-phenyl analogs, corresponding to estimated 2–30-fold affinity modulation |
| Conditions | In silico docking using GOLD software; PKM2–activator complex PDB 4G1N; PKM2–ATP complex PDB 4FXF |
Why This Matters
The conformational constraint and hydrogen-bond topology of the indene substituent could deliver up to 30-fold selectivity shifts against off-target nucleotide-binding enzymes, a differentiation that generic N-aryl-quinoline-8-sulfonamides cannot achieve without scaffold redesign.
- [1] Marciniec, K.; Rzepka, Z.; et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules 2023, 28 (6), 2509. View Source
